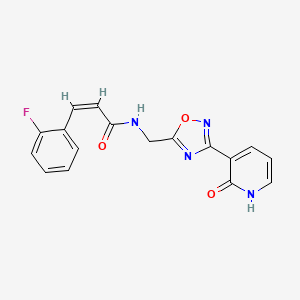
(Z)-3-(2-fluorophenyl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(2-fluorophenyl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C17H13FN4O3 and its molecular weight is 340.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-(2-fluorophenyl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and other relevant biological effects.
Chemical Structure
The compound features a unique structure comprising:
- A (Z)-3-(2-fluorophenyl) group,
- An N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl) moiety,
- An acrylamide backbone.
This configuration is thought to contribute to its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against HepG2 Cells
In a study evaluating the cytotoxic effects on HepG2 liver cancer cells, the compound displayed an IC50 value of approximately 5 μM. This indicates a potent activity compared to standard chemotherapeutic agents like 5-fluorouracil (IC50 = 7.18 μM) .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of β-tubulin polymerization , leading to cell cycle arrest at the G2/M phase.
- Induction of apoptosis , with significant increases in apoptotic cell populations observed in treated cultures.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that derivatives of oxadiazole exhibit broad-spectrum antimicrobial effects against various pathogens.
Antimicrobial Efficacy
A comparative analysis of oxadiazole derivatives revealed that compounds structurally related to (Z)-3-(2-fluorophenyl)... demonstrated effective bactericidal activity against Staphylococcus spp., with some derivatives outperforming established antibiotics like ciprofloxacin .
| Compound | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| (Z)-3-(2-fluorophenyl)... | Staphylococcus aureus | Strong | |
| Ciprofloxacin | Staphylococcus aureus | Moderate |
Lipophilicity and Toxicity
The lipophilicity of (Z)-3-(2-fluorophenyl)... is an important parameter influencing its bioactivity and pharmacokinetics. Studies suggest that optimal lipophilicity correlates with enhanced cellular uptake and bioavailability while minimizing toxicity to normal cells .
属性
IUPAC Name |
(Z)-3-(2-fluorophenyl)-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3/c18-13-6-2-1-4-11(13)7-8-14(23)20-10-15-21-16(22-25-15)12-5-3-9-19-17(12)24/h1-9H,10H2,(H,19,24)(H,20,23)/b8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFPGRFRTMDEDD-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=NC(=NO2)C3=CC=CNC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














